![molecular formula C18H19N3 B2374967 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile CAS No. 860650-53-9](/img/structure/B2374967.png)
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile
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Overview
Description
The compound “2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile” is likely to be a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of the phenyl group and the pyridine ring could potentially contribute to its reactivity and properties.
Scientific Research Applications
Supramolecular Chemistry and Host–Guest Interactions
Supramolecular chemistry focuses on non-covalent interactions between molecules. MPMPM’s aromatic and piperidine moieties can participate in host–guest complexes. Scientists study its binding affinity with other molecules, such as cyclodextrins or crown ethers. These interactions have implications in drug delivery, sensors, and molecular recognition.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-8-11-21(12-9-14)18-17(13-19)16(7-10-20-18)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJHBRUDXPSULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2C#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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